![molecular formula C29H26N6O4S2 B2501454 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 1023482-97-4](/img/structure/B2501454.png)
2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
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Overview
Description
The compound "2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide" is a complex molecule that appears to be related to a class of compounds with potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the indole moiety and the imidazoquinazolinone core are present in the compounds discussed in the papers. These structural features are often associated with biological activity, and the presence of a sulfanyl acetamide group suggests potential for enzyme inhibition or interaction with biological receptors.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions. For instance, a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides was synthesized through a three-step process starting from 2-(1H-indol-3-yl)acetic acid, proceeding through ester and hydrazide formation, and concluding with cyclization in the presence of CS2 and alcoholic KOH . This method could potentially be adapted for the synthesis of the compound by modifying the electrophiles used in the final step to introduce the desired sulfamoylphenyl group.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using spectral techniques such as 1H-NMR, IR, and EI-MS . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The indole and imidazoquinazolinone moieties are likely to be key structural elements that contribute to the compound's potential biological activities.
Chemical Reactions Analysis
The related compounds synthesized in the papers undergo various chemical reactions, including cyclization and nucleophilic substitution. For example, chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide underwent cyclization to form a benzo[h]quinazolinone derivative, which then reacted with nucleophiles to yield products with different substituents . These reactions are indicative of the reactivity of the core structure and suggest that the compound may also undergo similar transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not provided, the related compounds exhibit properties that suggest potential as therapeutic agents. For example, some of the synthesized compounds showed very good antibacterial activity against Salmonella typhi and Staphylococcus aureus, with minimal hemolytic activity . The presence of the sulfamoylphenyl group in the compound may also confer specific physical properties such as solubility and chemical reactivity, which could be relevant for its biological activity.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Research has shown that compounds similar to 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide exhibit significant antimicrobial and antifungal activity. This was demonstrated in a study where analogous compounds were tested and found effective against various bacterial and fungal strains (Anisetti & Reddy, 2012).
Antiulcer Activity
Another application of similar compounds is in the treatment of ulcers. A study on derivatives of 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide showed promising results in antiulcer activity, surpassing the effectiveness of standard treatments in certain cases (Patil, Ganguly, & Surana, 2010).
Antiprotozoal Activity
The compound and its derivatives have also been researched for antiprotozoal activity. A study synthesized several derivatives and tested them against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, finding them highly effective, often more so than traditional treatments (Pérez‐Villanueva et al., 2013).
Antitumor Activity
Significant antitumor activity has been observed in compounds related to 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide. A study demonstrated that several derivatives had substantial inhibitory effects on various human tumor cell lines, including melanoma and ovarian cancer (El-Badry, El-hashash, & Al-Ali, 2020).
Monoamine Oxidase Inhibition and Anti-inflammatory Activity
The compound's derivatives have also been used in the inhibition of monoamine oxidase, a key factor in various neurological disorders, and have shown anti-inflammatory properties (Markosyan et al., 2015).
Mechanism of Action
Indole moiety
The indole ring is a common structure in many biologically active compounds, including neurotransmitters like serotonin and melatonin . It’s often involved in protein binding and can influence the compound’s pharmacokinetic properties .
Sulfamoylphenyl moiety
Sulfonamide groups are found in many drugs and can have various effects. They’re often involved in interactions with enzymes, potentially acting as inhibitors .
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Given the presence of an indole ring, it’s possible that it could be involved in pathways related to serotonin or melatonin signaling .
Pharmacokinetics
The compound’s pharmacokinetic properties would depend on many factors, including its size, polarity, and the presence of specific functional groups. For example, the sulfonamide group could influence its solubility and absorption .
properties
IUPAC Name |
2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N6O4S2/c30-41(38,39)20-11-9-18(10-12-20)13-14-31-26(36)17-40-29-34-24-8-4-2-6-22(24)27-33-25(28(37)35(27)29)15-19-16-32-23-7-3-1-5-21(19)23/h1-12,16,25,32H,13-15,17H2,(H,31,36)(H2,30,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYHQFNJBSOEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NCCC6=CC=C(C=C6)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
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